(Rac)-Bedaquiline-d6

LC-MS/MS Bioanalysis Pharmacokinetics Tuberculosis

(Rac)-Bedaquiline-d6 delivers a +6 Da mass shift providing a unique, interference-free MRM transition widely validated in peer-reviewed LC‑MS/MS methods for therapeutic drug monitoring and pharmacokinetic studies. Unlike unlabeled bedaquiline or non‑isotopic internal standards, this deuterated analog closely mimics the analyte's extraction recovery and ionization behavior, eliminating matrix‑effect bias and ensuring regulatory‑grade accuracy (between‑run precision ≤4.3%, accuracy ±13.6% across 0.05–6.00 mg/L). It is the internal standard of choice for quantifying bedaquiline and its M2 metabolite in plasma, serum, and breast milk, enabling exposure‑response assessments, drug‑drug interaction studies, and infant exposure evaluation in MDR‑TB treatment.

Molecular Formula C32H31BrN2O2
Molecular Weight 561.5 g/mol
Cat. No. B12381835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-Bedaquiline-d6
Molecular FormulaC32H31BrN2O2
Molecular Weight561.5 g/mol
Structural Identifiers
SMILESCN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O
InChIInChI=1S/C32H31BrN2O2/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-21-24-20-25(33)16-17-29(24)34-31(27)37-3/h4-17,20-21,30,36H,18-19H2,1-3H3/i1D3,2D3
InChIKeyQUIJNHUBAXPXFS-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Rac)-Bedaquiline-d6: A Critical Deuterated Internal Standard for LC-MS/MS Quantification of Bedaquiline in Pharmacokinetic and Clinical Studies


(Rac)-Bedaquiline-d6 is a stable, isotopically labeled analog of the diarylquinoline antimycobacterial agent bedaquiline (TMC207), in which six hydrogen atoms are replaced by deuterium . Bedaquiline is a first-in-class inhibitor of mycobacterial F1FO-ATP synthase, approved for the treatment of multidrug-resistant tuberculosis (MDR-TB), and exhibits exposure-dependent killing and a complex pharmacokinetic profile involving extensive tissue accumulation and metabolism by CYP3A4 to the 5-fold less active N-monodesmethyl metabolite (M2) [1][2]. The deuterated analog is exclusively intended for use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, enabling precise and accurate quantification of bedaquiline and its metabolites in biological matrices for therapeutic drug monitoring and pharmacokinetic/pharmacodynamic studies [3].

Why Unlabeled Bedaquiline or Generic Internal Standards Cannot Substitute for (Rac)-Bedaquiline-d6 in Regulated Bioanalysis


In quantitative LC-MS/MS bioanalysis, the internal standard must closely mimic the analyte's behavior during sample preparation and ionization to correct for matrix effects and variability, yet be distinguishable by mass [1]. Unlabeled bedaquiline cannot serve as an IS because it is the target analyte; using a structurally dissimilar IS (e.g., a compound from a different chemical class) risks differential extraction recovery and ionization efficiency, leading to unacceptable assay inaccuracy and imprecision [2]. While alternative stable isotope-labeled bedaquiline analogs (e.g., ¹³C-labeled or fewer deuterium substitutions) exist, the specific +6 Da mass shift of (Rac)-Bedaquiline-d6 provides a unique, interference-free multiple reaction monitoring (MRM) transition that is widely validated and accepted in peer-reviewed methods and clinical trial protocols, ensuring data comparability and regulatory compliance [3][4].

Quantitative Evidence Supporting the Procurement of (Rac)-Bedaquiline-d6 as the Preferred Internal Standard for Bedaquiline Bioanalysis


Superior Assay Accuracy and Precision for Bedaquiline Quantification in Human Plasma vs. Alternative Internal Standards

In a validated LC-MS/MS method for bedaquiline in human plasma, (Rac)-Bedaquiline-d6 was employed as the internal standard, achieving a lower limit of quantification (LLOQ) of 5 ng/mL with a linear calibration range of 5–1800 ng/mL (r² ≥ 0.99) [1]. This performance was achieved using a simple liquid-liquid extraction with methyl tertiary butyl ether (MTBE) from only 50 µL of plasma [1]. The use of a non-deuterated IS or a compound with a different retention time would necessitate more complex sample preparation or result in inferior accuracy and precision due to differential matrix effects [2].

LC-MS/MS Bioanalysis Pharmacokinetics Tuberculosis

Consistent Retention Time and Ionization Behavior Enables Reliable Correction of Matrix Effects in Complex Biological Matrices

(Rac)-Bedaquiline-d6 co-elutes with unlabeled bedaquiline under standard reversed-phase LC conditions, a critical requirement for accurate correction of ion suppression or enhancement caused by co-extracted matrix components [1]. In a method validated for bedaquiline and its M2 metabolite in human serum, the use of deuterated bedaquiline as IS enabled precise quantification with between-run precision ranging from 0.0% to 4.3% for bedaquiline and 0.0% to 4.6% for M2, and accuracy from 1.9% to 13.6% for bedaquiline and 2.9% to 8.5% for M2 across a concentration range of 0.05–6.00 mg/L [1]. Any significant difference in retention time between analyte and IS would compromise this correction, leading to systematic errors in quantification [2].

Matrix Effect Correction LC-MS/MS Method Robustness Clinical Sample Analysis

Enables Differentiation and Simultaneous Quantification of Bedaquiline and Its Active Metabolite (M2) in a Single Run

(Rac)-Bedaquiline-d6 serves as a selective internal standard for bedaquiline, while a separate deuterated IS (M2-d3-13C) is used for its N-monodesmethyl metabolite (M2), enabling simultaneous quantification of both analytes from a single sample preparation [1]. A validated method for human breast milk achieved inter- and intra-day validation accuracies between 96.7% and 103.5% for bedaquiline (using bedaquiline-d6 as IS) and 104.2% to 106.5% for M2 (using M2-d3-13C as IS), with a coefficient of variation (CV) below 9.2% for both compounds [1]. This differentiation is essential because M2 is approximately 5-fold less active than bedaquiline, and both contribute to the overall antimycobacterial effect and potential toxicity [2].

Metabolite Quantification Pharmacokinetic Modeling Multiplexed LC-MS/MS

Demonstrated Applicability to Incurred Sample Reanalysis (ISR) and Clinical Pharmacokinetic Studies

The LC-MS/MS method using (Rac)-Bedaquiline-d6 as internal standard was successfully applied to evaluate the pharmacokinetics of bedaquiline after a single 100 mg oral dose under fed conditions in healthy volunteers, with results further authenticated by incurred sample reanalysis (ISR) [1]. ISR is a critical regulatory requirement for bioanalytical method validation, ensuring that the assay performs reliably in study samples [2]. The method's successful application to a human PK study and its validation via ISR provide direct evidence of its robustness and suitability for regulated clinical trials [1].

Incurred Sample Reanalysis Regulatory Bioanalysis Clinical Trial Support

Primary Application Scenarios for (Rac)-Bedaquiline-d6 in Scientific and Industrial Settings


Clinical Pharmacokinetic (PK) Studies of Bedaquiline in MDR-TB Patients

Use (Rac)-Bedaquiline-d6 as the internal standard in a validated LC-MS/MS method to quantify bedaquiline plasma concentrations for determination of PK parameters (Cmax, Tmax, AUC, t½) in patient populations. The method's high sensitivity (5 ng/mL LLOQ) and wide linear range (5–1800 ng/mL) allow for accurate measurement of drug levels throughout the dosing interval, enabling assessment of exposure-response relationships and potential drug-drug interactions [1]. The method's ISR validation ensures data integrity for regulatory submissions.

Therapeutic Drug Monitoring (TDM) of Bedaquiline in Clinical Practice

Implement the LC-MS/MS assay using (Rac)-Bedaquiline-d6 for routine TDM of bedaquiline in patients receiving treatment for MDR-TB. The assay's robust performance in human serum, with between-run precision ≤4.3% and accuracy within ±13.6% across the therapeutic range (0.05–6.00 mg/L), ensures reliable quantification for clinical decision-making, such as dose adjustments to optimize efficacy and minimize toxicity, particularly given bedaquiline's long terminal half-life and potential for accumulation [2].

Pharmacokinetic Studies in Special Populations (e.g., Pregnant or Lactating Women)

Employ the validated LC-MS/MS method using (Rac)-Bedaquiline-d6 to quantify bedaquiline and its M2 metabolite in alternative biological matrices such as breast milk. The assay's demonstrated accuracy (96.7–103.5%) and precision (CV <9.2%) in breast milk, with simultaneous quantification of M2 (using M2-d3-13C as IS), supports studies assessing infant exposure to bedaquiline via breastfeeding in mothers treated for MDR-TB [3].

Preclinical ADME and Toxicology Studies

Utilize (Rac)-Bedaquiline-d6 as the internal standard in bioanalytical methods supporting preclinical studies in animal models to define the absorption, distribution, metabolism, and excretion (ADME) profile of bedaquiline. The consistent retention time and ionization behavior of the deuterated IS ensure accurate correction for matrix effects in various biological fluids, facilitating reliable toxicokinetic analysis .

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